Dimethyl 2,5-dioxohexanedioate
Overview
Description
Dimethyl 2,5-dioxohexanedioate, also known as dimethyl mucate, is an organic compound with the molecular formula C8H10O6. It is a colorless, odorless, and viscous liquid that belongs to the family of esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,5-dioxohexanedioate is typically synthesized through an esterification reaction. The process involves adding hexanedioic acid to a reaction vessel, followed by the addition of an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours. After the reaction is complete, the product is distilled to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,5-dioxohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Dimethyl 2,5-dioxohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing biodegradable polymers and as a building block for organic synthesis.
Biology: The compound has shown antitumor and antimicrobial properties, making it a potential candidate for chemotherapeutic agents.
Medicine: Its ability to inhibit the growth of certain fungi and bacteria highlights its potential in developing new antimicrobial drugs.
Industry: It is used in the production of polyester resins, broad-spectrum biocides, and other industrial chemicals.
Mechanism of Action
Dimethyl 2,5-dioxohexanedioate can be compared with other similar compounds such as:
Comparison with Similar Compounds
Properties
IUPAC Name |
dimethyl 2,5-dioxohexanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCZSBSCQZVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCC(=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40794330 | |
Record name | Dimethyl 2,5-dioxohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64725-37-7 | |
Record name | Dimethyl 2,5-dioxohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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